![molecular formula C15H20O4S B14378873 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol CAS No. 90177-48-3](/img/structure/B14378873.png)
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[420]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol typically involves multi-step organic reactions. One common method involves the use of rhodium(I) complexes as catalysts. The preparation of similar bicyclic compounds has been reported using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[42
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol exerts its effects involves its interaction with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, and the bicyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octan-3-ol: A similar compound with a different substitution pattern.
Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes: Prepared using similar synthetic methods.
Uniqueness
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
90177-48-3 |
|---|---|
Fórmula molecular |
C15H20O4S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
7,7-dimethoxy-4-phenylsulfanyl-2-oxabicyclo[4.2.0]octan-3-ol |
InChI |
InChI=1S/C15H20O4S/c1-17-15(18-2)9-12-11(15)8-13(14(16)19-12)20-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 |
Clave InChI |
GDBDTCUVCSKLOD-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC2C1CC(C(O2)O)SC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


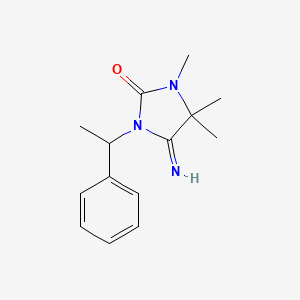

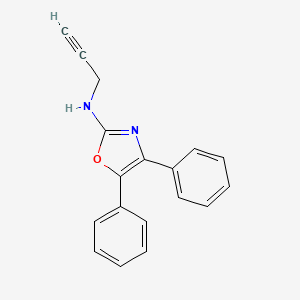
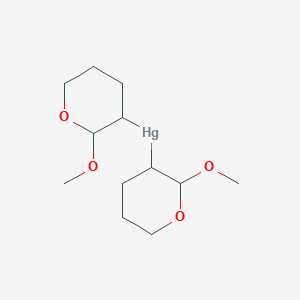
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
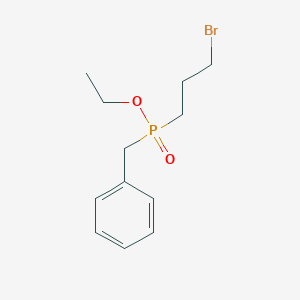
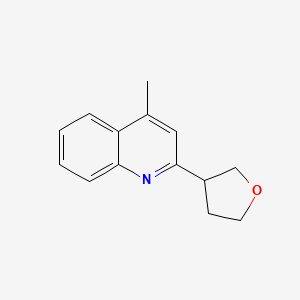
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
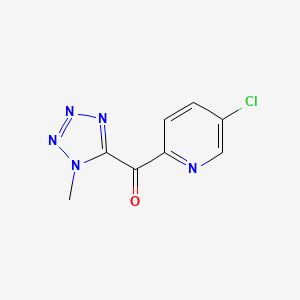

![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
